Adenaflorin A

Description

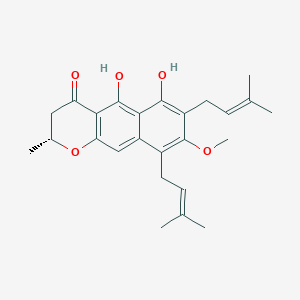

Adenaflorin A is a cytotoxic naphthopyrane derivative isolated from the young leaves of Adenaria floribunda through bioassay-guided fractionation using MCF-7 (breast cancer), H-460 (lung cancer), and SF-268 (CNS cancer) cell lines . Among the four adenaflorins (A–D) isolated in the same study, this compound demonstrated the highest cytotoxicity, positioning it as a lead compound for anticancer drug discovery . The discovery of this compound aligns with the growing emphasis on phytotherapeutic agents to address drug resistance, a critical challenge in oncology .

Properties

Molecular Formula |

C25H30O5 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

(2R)-5,6-dihydroxy-8-methoxy-2-methyl-7,9-bis(3-methylbut-2-enyl)-2,3-dihydrobenzo[g]chromen-4-one |

InChI |

InChI=1S/C25H30O5/c1-13(2)7-9-16-18-12-20-22(19(26)11-15(5)30-20)24(28)21(18)23(27)17(25(16)29-6)10-8-14(3)4/h7-8,12,15,27-28H,9-11H2,1-6H3/t15-/m1/s1 |

InChI Key |

BUMMMTPWVQOQSF-OAHLLOKOSA-N |

Isomeric SMILES |

C[C@@H]1CC(=O)C2=C(O1)C=C3C(=C(C(=C(C3=C2O)O)CC=C(C)C)OC)CC=C(C)C |

Canonical SMILES |

CC1CC(=O)C2=C(O1)C=C3C(=C(C(=C(C3=C2O)O)CC=C(C)C)OC)CC=C(C)C |

Synonyms |

adenaflorin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Adenaflorin A is compared below with structural analogs (e.g., Adenaflorins B–D) and functionally similar cytotoxic compounds from other plant sources.

Structural Analogs: Adenaflorins B–D

Adenaflorins B–D, co-isolated with this compound, share the naphthopyrane scaffold but differ in substituents or stereochemistry, which likely account for their reduced cytotoxicity (Table 1).

Table 1: Cytotoxicity of Adenaflorins A–D

| Compound | Relative Cytotoxicity (MCF-7, H-460, SF-268) | Structural Class | Source |

|---|---|---|---|

| This compound | Most potent | Naphthopyrane | Adenaria floribunda |

| Adenaflorin B | Moderate | Naphthopyrane | Adenaria floribunda |

| Adenaflorin C | Low | Naphthopyrane | Adenaria floribunda |

| Adenaflorin D | Low | Naphthopyrane | Adenaria floribunda |

Key findings:

- Structural Specificity : this compound’s superior activity suggests critical functional groups or stereochemical configurations absent in B–D. For instance, hydroxyl or methyl groups at specific positions may enhance membrane permeability or target binding .

- Mechanistic Insights: While the exact mechanism remains uncharacterized, naphthopyranes are hypothesized to induce apoptosis via mitochondrial pathways, similar to other plant-derived terpenoids .

Functional Analogs: Cytotoxic Plant Compounds

This compound’s functional analogs include anthraquinones (e.g., emodin), taxanes (e.g., paclitaxel), and podophyllotoxin derivatives (e.g., etoposide), which exhibit cytotoxicity through diverse mechanisms (Table 2).

Table 2: Functional Comparison with Plant-Derived Cytotoxic Agents

| Compound | Structural Class | Mechanism of Action | Source | Clinical Use |

|---|---|---|---|---|

| This compound | Naphthopyrane | Apoptosis (putative mitochondrial pathway) | Adenaria floribunda | Preclinical research |

| Emodin | Anthraquinone | Topoisomerase inhibition, ROS generation | Rheum palmatum | Experimental oncology |

| Paclitaxel | Taxane diterpenoid | Microtubule stabilization | Taxus brevifolia | Breast, ovarian cancer |

| Etoposide | Podophyllotoxin derivative | Topoisomerase II inhibition | Podophyllum peltatum | Lung, testicular cancer |

Key findings:

- Bioavailability Challenges : this compound, like many plant-derived compounds (e.g., emodin), may face poor solubility or metabolic instability, necessitating structural optimization for clinical translation .

Traditional Medicine Compounds: Multiflorin A

This highlights the divergence between cytotoxic naphthopyranes and triterpenoids in both structure and application.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing Adenaflorin A’s structural purity?

To ensure structural integrity, use nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, 2D-COSY) for elucidating stereochemistry and functional groups, complemented by high-resolution mass spectrometry (HR-MS) for molecular formula confirmation. Pair these with HPLC or UPLC for purity assessment, ensuring baseline separation of peaks and quantification of impurities (>95% purity threshold) .

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity?

Adopt a logarithmic dilution series (e.g., 0.1–100 μM) to capture both efficacy (EC₅₀) and toxicity (IC₅₀). Include positive/negative controls (e.g., solvent-only and reference inhibitors) and triplicate technical replicates. Use nonlinear regression models (e.g., Hill equation) for curve fitting, and validate statistical significance via ANOVA with post-hoc tests .

Q. What in vitro models are appropriate for preliminary screening of this compound’s pharmacological effects?

Prioritize cell lines with well-characterized target pathways (e.g., cancer: HeLa, MCF-7; inflammation: RAW 264.7 macrophages). Include viability assays (MTT, resazurin) and pathway-specific readouts (e.g., ELISA for cytokines, Western blot for protein expression). Optimize incubation times to account for compound stability .

Q. How can stability studies be structured to assess this compound under physiological conditions?

Incubate the compound in simulated biological matrices (e.g., PBS, plasma, liver microsomes) at 37°C. Sample at intervals (0, 1, 4, 24 hours) and quantify degradation via LC-MS. Calculate half-life (t½) using first-order kinetics. Include pH and temperature controls to identify instability triggers .

Q. What strategies ensure reproducibility in synthesizing this compound derivatives?

Document reaction conditions rigorously (catalyst, solvent, temperature, time) and validate reproducibility across independent batches. Use TLC or in-line UV monitoring for reaction completion. Characterize derivatives with orthogonal techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration) .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?

Conduct a meta-analysis of existing studies, focusing on variables like assay conditions (e.g., cell type, incubation time) and compound purity. Validate findings using orthogonal methods (e.g., CRISPR knockouts, siRNA silencing, or in vivo models). Apply the Cochrane risk-of-bias tool to assess methodological rigor in conflicting studies .

Q. What experimental designs are optimal for elucidating this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Use staggered sampling in rodent models: collect plasma/tissue samples at multiple timepoints post-administration. Pair LC-MS quantification (for PK: Cₘₐₓ, AUC, t½) with biomarker assays (PD: target engagement, downstream effects). Apply compartmental modeling to correlate exposure and effect .

Q. How can multi-omics approaches clarify this compound’s polypharmacology?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR/GC-MS) data from treated vs. control systems. Use pathway enrichment analysis (e.g., KEGG, Reactome) and network pharmacology tools to identify hub targets and off-pathway effects. Validate with CRISPRa/CRISPRi screens .

Q. What statistical frameworks address variability in this compound’s bioactivity across genetic backgrounds?

Employ genome-wide association studies (GWAS) or clustered regularly interspaced short palindromic repeats (CRISPR)-based lineage tracing in heterogeneous cell populations. Use mixed-effects models to account for genetic variability and false discovery rate (FDR) correction for multi-testing .

Q. How should researchers design studies to explore this compound’s synergistic effects with other therapeutics?

Use combination index (CI) methods (e.g., Chou-Talalay): test fixed-ratio dilutions of this compound and co-therapeutics. Calculate synergism (CI < 1) via CompuSyn software. Validate mechanistic synergy through pathway-focused assays (e.g., phosphoproteomics) .

Methodological Guidance

- Data Interpretation : Use Bland-Altman plots for assay reproducibility assessment and Grubbs’ test for outlier removal .

- Visualization : Follow journal-specific guidelines (e.g., Advanced Journal of Chemistry) for figures: avoid overcrowded structures, use color strategically, and ensure clarity in schematics .

- Ethical Compliance : For in vivo work, include IACUC-approved protocols detailing endpoints, sample sizes, and statistical power .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.